IMP-1088

Beschreibung

Eigenschaften

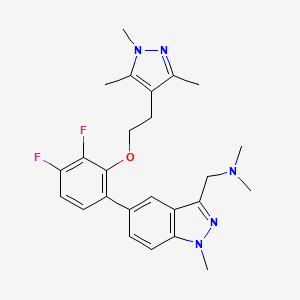

IUPAC Name |

1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXNKJCQBRQUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336328 | |

| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059148-82-0 | |

| Record name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMP-1088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT62NQ6YEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of IMP-1088: A Technical Guide to N-Myristoyltransferase Inhibition

For Immediate Release

This document provides a detailed technical overview of the mechanism of action for IMP-1088, a potent small-molecule inhibitor targeting human N-myristoyltransferases. The information is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.

Executive Summary

IMP-1088 is a highly potent, dual inhibitor of human N-myristoyltransferase 1 (NMT1) and NMT2, enzymes essential for the co- and post-translational modification of a wide array of cellular and viral proteins.[1][2][3][4] By targeting this host-cell machinery, IMP-1088 effectively prevents the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins. This inhibition of N-myristoylation disrupts critical cellular processes, most notably viral protein function, leading to a powerful antiviral effect against a range of pathogens.[2][5] The primary mechanism involves blocking the assembly of viral capsids and inhibiting viral entry into host cells, without inducing significant cytotoxicity, highlighting its potential as a broad-spectrum antiviral agent with a high barrier to resistance.[2][4][6]

Core Mechanism of Action: Inhibition of N-Myristoylation

The fundamental mechanism of IMP-1088 is the direct and potent inhibition of the two human N-myristoyltransferase isoforms, NMT1 and NMT2.[3][7] N-myristoylation is a lipid modification crucial for the proper function and localization of many proteins. It facilitates membrane anchoring, protein-protein interactions, and signal transduction.[6][7]

IMP-1088 binds to the enzyme's active site with picomolar affinity, preventing the transfer of myristoyl-CoA to the N-terminal glycine of target proteins.[5][8] This action is highly specific and occurs at low nanomolar concentrations in cellular environments.[8][9]

Quantitative Data: Potency and Efficacy

IMP-1088 demonstrates exceptional potency against its targets and significant efficacy in cellular assays. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Enzymatic and Cellular Inhibition

| Parameter | Target/Assay | Value | Cell Line | Reference |

| IC₅₀ | Human NMT1 | < 1 nM | - | [1][3] |

| IC₅₀ | Human NMT2 | < 1 nM | - | [1][3] |

| Kd | Human NMT1 | < 210 pM | - | [1] |

| Cellular Inhibition | Complete N-myristoylation block | 100 nM | Multiple | [8][9][10] |

| Cytotoxicity IC₅₀ | Cell Growth Inhibition | > 1000 nM | HeLa | [3] |

Table 2: Antiviral Activity

| Virus | Parameter | Value | Cell Line | Reference |

| Rhinovirus (RV-A16) | CPE Inhibition IC₅₀ | 17 nM | - | [1] |

| Rhinovirus (RV-A16) | Infectious Virus Suppression IC₅₀ | 5.8 nM | HeLa | [5] |

| Vaccinia Virus (VACV) | Infection EC₅₀ | 0.1 µM (100 nM) | HeLa | [6] |

Application in Virology: Mechanism of Antiviral Action

IMP-1088's antiviral properties stem from the dependence of many viruses on the host's NMT enzymes for their replication cycle. By inhibiting the host NMTs, IMP-1088 disrupts the viral life cycle at critical stages.

Picornaviruses (e.g., Rhinovirus)

In rhinoviruses, the common cold virus, the viral polyprotein is processed to yield structural and non-structural proteins. One of these, the capsid protein VP0, requires N-myristoylation to facilitate the assembly of the pentameric building blocks of the viral capsid.[1][3]

IMP-1088 treatment blocks the myristoylation of VP0.[1][5] This prevents the stable assembly of the provirion, thereby halting the production of new, infectious viral particles.[4][5][9] This mechanism does not affect the replication of viral RNA or the translation of the viral polyprotein, indicating a highly specific intervention in the viral assembly line.[1][5]

Poxviruses (e.g., Vaccinia Virus)

For poxviruses like VACV, N-myristoylation is critical for the function of the Entry Fusion Complex (EFC), a group of proteins essential for the virus to enter host cells.[6][11] Quantitative chemical proteomics have identified the VACV proteins L1, A16, and G9 as N-myristoylated substrates of the host NMTs.[6][12]

IMP-1088 treatment prevents the myristoylation of these proteins. The lack of myristoylation on the L1 protein is particularly detrimental, rendering newly formed virions non-infectious.[6][12][13] These progeny virions are unable to perform membrane fusion and cannot efficiently enter new host cells, effectively halting the spread of the infection.[6][12] Other viral processes, such as gene expression, DNA replication, and morphogenesis, remain largely unaffected.[6][11]

Experimental Protocols and Methodologies

The mechanism of IMP-1088 has been elucidated through several key experimental approaches.

Quantitative Chemical Proteomics for Myristoylation Profiling

This method is used to identify N-myristoylated proteins in host cells during viral infection and to quantify the effect of IMP-1088.

-

Principle: Cells are cultured in the presence of a myristic acid alkyne analogue (e.g., YnMyr), which is metabolically incorporated into proteins that undergo N-myristoylation.

-

Methodology:

-

HeLa or other suitable cells are infected with the virus of interest (e.g., VACV).

-

Cells are co-treated with IMP-1088 or a vehicle control (DMSO) and the YnMyr probe.

-

After incubation (e.g., 24 hours), cells are lysed.

-

Proteins containing the alkyne probe are "clicked" to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Biotin-tagged (i.e., myristoylated) proteins are enriched using streptavidin beads.

-

Enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed and quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Outcome: This protocol allows for the identification of specific viral and host proteins whose myristoylation is inhibited by IMP-1088.[6]

Virus Yield and Plaque Assays

These assays quantify the amount of infectious virus produced by cells following treatment with an inhibitor.

-

Principle: To measure the effect of IMP-1088 on the production of infectious virions over a single replication cycle.

-

Methodology (Virus Yield):

-

HeLa or BSC-40 cells are seeded in multi-well plates.

-

Cells are infected with a known multiplicity of infection (MOI) of the virus (e.g., VACV).

-

Immediately after infection, cells are treated with serial dilutions of IMP-1088 or a vehicle control.

-

After a set incubation period (e.g., 24 hours), the cells are harvested and lysed (e.g., by freeze-thawing) to release intracellular virus particles.

-

The lysate containing the virus is serially diluted.

-

-

Methodology (Plaque Assay):

-

The serially diluted virus lysates are used to infect fresh monolayers of permissive cells.

-

After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to prevent viral spread through the liquid medium.

-

After several days of incubation, cells are fixed and stained (e.g., with crystal violet). Each infectious particle will have created a localized zone of cell death, or "plaque."

-

Plaques are counted, and the viral titer (plaque-forming units per mL, PFU/mL) is calculated.

-

-

Outcome: A dose-dependent reduction in viral titer in IMP-1088-treated cells demonstrates the compound's ability to inhibit the production of infectious virus.[6]

Potential in Cancer Therapy

Beyond virology, NMT inhibition is a promising strategy in oncology. NMTs are responsible for myristoylating key signaling proteins involved in cancer, such as the proto-oncogenes c-Src and c-Abl.[7] Myristoylation is often required for their membrane association and kinase activity, which can be deregulated in cancer.[7] Treatment with NMT inhibitors has been shown to induce apoptosis in cancer cells, and IMP-1088's high potency makes it a candidate for further investigation, potentially as a cytotoxic payload in antibody-drug conjugates (ADCs).[7][10]

Conclusion

IMP-1088 is a precision chemical probe and potential therapeutic agent that functions by potently and specifically inhibiting the host cell enzymes NMT1 and NMT2. Its mechanism of action—preventing the essential N-myristoylation of viral proteins—disrupts the life cycle of numerous pathogens at stages such as capsid assembly and cell entry. This host-centric approach offers a promising strategy for developing broad-spectrum antiviral drugs with a reduced likelihood of resistance. The extensive quantitative and mechanistic data available underscore its utility as a tool for dissecting the role of N-myristoylation in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IMP-1088 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. IMP-1088 [medbox.iiab.me]

- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IMP-1088 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]

- 12. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

IMP-1088: A Technical Guide to N-Myristoyltransferase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1088 is a potent, small-molecule inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2), enzymes responsible for the co- and post-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of cellular and viral proteins.[1][2] This myristoylation is a critical modification that often governs protein localization, stability, and function. By targeting this host cell process, IMP-1088 presents a novel and promising therapeutic strategy, particularly in the realm of antiviral drug development, with a potentially lower risk of viral resistance.[1] This guide provides a comprehensive technical overview of IMP-1088, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

IMP-1088 functions as a dual inhibitor, targeting both human NMT1 and NMT2 with high affinity. The inhibitory action of IMP-1088 stems from its ability to bind to the enzyme's active site, preventing the myristoylation of substrate proteins. Structural biology studies have revealed that IMP-1088 engages with a predominantly hydrophobic peptide/substrate-binding cavity within the NMT enzyme. This interaction is stabilized by a network of hydrogen bonds and salt bridges, leading to a potent and specific inhibition of the enzyme's catalytic activity.

The primary consequence of NMT inhibition by IMP-1088 in a viral context is the disruption of the viral life cycle. Many viruses, including rhinoviruses and poxviruses, rely on host NMT enzymes to myristoylate key viral proteins essential for processes such as capsid assembly, viral budding, and cell entry.[1][3] By blocking this crucial modification, IMP-1088 effectively halts the production of infectious viral particles.[1][2]

Quantitative Inhibitory and Antiviral Activity of IMP-1088

The potency of IMP-1088 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory and antiviral activities.

| Parameter | Target | Value | Reference |

| IC50 | Human NMT1 (HsNMT1) | <1 nM | [4][5] |

| IC50 | Human NMT2 (HsNMT2) | <1 nM | [4][5] |

| Kd | Human NMT1 (HsNMT1) | <210 pM | [4] |

Table 1: Biochemical Inhibitory Activity of IMP-1088

| Virus | Cell Line | Parameter | Value | Reference |

| Rhinovirus (RV-A16) | HeLa | IC50 (CPE) | 17 nM | [4] |

| Rhinovirus (RV-A16) | HeLa | IC50 (Infectious Virus) | 5.8 nM | [4] |

| Vaccinia Virus (VACV) | HeLa | EC50 | 0.1 µM (100 nM) | [6] |

Table 2: Antiviral Activity of IMP-1088

| Cell Line | Assay | Parameter | Value | Reference |

| HeLa | LDH Assay | Cytotoxicity | No significant cytotoxicity up to 10 µM | [6] |

| Uninfected Cells | Cell Viability Assay | Cytotoxicity | No effect on cell viability |

Table 3: Cytotoxicity Profile of IMP-1088

Signaling Pathways and Experimental Workflows

N-Myristoylation Signaling Pathway

Caption: N-Myristoylation pathway and the inhibitory action of IMP-1088.

Experimental Workflow for IMP-1088 Characterization

Caption: Workflow for the biochemical and cell-based characterization of IMP-1088.

Experimental Protocols

Fluorescence-Based N-Myristoyltransferase (NMT) Inhibition Assay

This assay quantifies the inhibitory potential of IMP-1088 on recombinant human NMT1 and NMT2 by measuring the production of Coenzyme A (CoA), a byproduct of the myristoylation reaction.

Materials:

-

Recombinant human NMT1 and NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of c-Src)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100)

-

IMP-1088 serial dilutions

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of IMP-1088 in the assay buffer containing a final concentration of 2.7% DMSO.

-

In a 96-well plate, add 18.9 nM of recombinant NMT1 or NMT2 enzyme.

-

Add the IMP-1088 dilutions to the wells.

-

Initiate the reaction by adding a mixture of 4 µM myristoyl-CoA and 4 µM substrate peptide.

-

The total reaction volume is 44 µL.

-

Incubate the plate at 25°C.

-

The release of CoA is detected by its reaction with CPM, which results in a fluorescent product.

-

Monitor the fluorescence intensity over time (kinetic assay) or at a fixed endpoint (endpoint assay) using a fluorescence plate reader (excitation ~380 nm, emission ~470 nm).

-

Calculate the percent inhibition for each IMP-1088 concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Quantitative Chemical Proteomics of N-Myristoylation

This method allows for the global and quantitative analysis of protein N-myristoylation in cells treated with IMP-1088.

Materials:

-

HeLa or other suitable cells

-

Myristic acid alkyne analog (e.g., YnMyr)

-

IMP-1088

-

Cell lysis buffer

-

Click chemistry reagents (e.g., copper(I) catalyst, biotin-azide)

-

Streptavidin beads

-

Protease (e.g., trypsin)

-

LC-MS/MS instrumentation

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with a specific concentration of IMP-1088 (e.g., 50 nM) or DMSO (vehicle control) for a defined period.

-

Metabolically label the cells by incubating with a myristic acid alkyne analog (e.g., YnMyr).

-

Harvest and lyse the cells.

-

Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-labeled myristoylated proteins.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Elute and digest the enriched proteins into peptides using a protease (e.g., on-bead or in-solution digestion).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify and quantify the myristoylated proteins using appropriate proteomics software. Compare the abundance of myristoylated proteins between IMP-1088-treated and control samples to determine the extent of inhibition.

Viral Plaque Assay

This assay is used to determine the concentration of infectious virus particles and to evaluate the antiviral efficacy of IMP-1088.

Rhinovirus Plaque Assay in HeLa Cells:

-

Seed HeLa cells in 6- or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the rhinovirus stock.

-

Prepare serial dilutions of IMP-1088.

-

Pre-incubate the virus with the IMP-1088 dilutions for 1 hour at room temperature.

-

Infect the HeLa cell monolayers with the virus-IMP-1088 mixtures.

-

After a 1-hour adsorption period, remove the inoculum.

-

Overlay the cells with a medium containing 1.2% Avicel and the corresponding concentration of IMP-1088.

-

Incubate the plates for 2-3 days at 34°C.

-

Fix the cells with a solution containing 10% formaldehyde.

-

Stain the cells with crystal violet to visualize the plaques.

-

Count the number of plaques to determine the viral titer and calculate the EC50 of IMP-1088.

Vaccinia Virus Plaque Assay in BSC-40 Cells:

-

Seed BSC-40 cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the vaccinia virus stock in the presence of varying concentrations of IMP-1088.

-

Infect the BSC-40 cell monolayers with the virus dilutions for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a medium containing 2.5% fetal bovine serum and 1% carboxymethylcellulose, along with the respective concentrations of IMP-1088.

-

Incubate the plates for 2-3 days at 37°C.

-

Fix and stain the cells with crystal violet.

-

Count the plaques to determine the viral titer and the EC50 of IMP-1088.[2]

Western Blot Analysis of Viral Proteins

This technique is used to assess the impact of IMP-1088 on the expression and processing of specific viral proteins.

Rhinovirus VP0 Detection:

-

Infect HeLa cells with rhinovirus (e.g., RV-A16) at a high multiplicity of infection (MOI) in the presence or absence of IMP-1088.

-

At various time points post-infection, lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for rhinovirus VP0.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Vaccinia Virus L1 Protein Detection:

-

Infect BSC-40 or HeLa cells with vaccinia virus in the presence or absence of IMP-1088.

-

Lyse the cells and prepare protein lysates as described above.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane and incubate with a primary antibody specific for the vaccinia virus L1 protein.

-

Follow with an HRP-conjugated secondary antibody and ECL detection.

Conclusion

IMP-1088 is a highly potent and specific dual inhibitor of human NMT1 and NMT2. Its mechanism of action, which involves the blockade of host-mediated myristoylation of essential viral proteins, has demonstrated significant antiviral activity against a range of viruses. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of IMP-1088 and other NMT inhibitors. The continued exploration of this class of compounds holds great promise for the development of novel host-targeted antiviral therapies.

References

- 1. Vaccinia Virus L1 Protein Is Required for Cell Entry and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

IMP-1088: A Technical Guide to a Host-Targeting Antiviral Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of IMP-1088, a potent, first-in-class dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting host cell machinery, IMP-1088 represents a promising strategy for the development of broad-spectrum antiviral therapeutics with a potentially high barrier to resistance.

Introduction

IMP-1088 is a small molecule inhibitor that prevents the production of infectious virus particles by blocking the myristoylation of viral proteins essential for capsid assembly.[1] This host-centric approach circumvents the challenge of viral diversity and the rapid emergence of resistance often seen with direct-acting antiviral agents.[2] Initially developed as a probe to study N-myristoylation in parasitic diseases, its potent activity against human NMTs has led to its exploration as a broad-spectrum antiviral. This document details the scientific journey of IMP-1088, from its rational design to its demonstrated efficacy against a range of viruses in preclinical studies.

Discovery and Optimization

The discovery of IMP-1088 was a result of a sophisticated fragment-based drug discovery campaign. The process began with the identification of weakly binding fragments that showed cooperative binding to the NMT enzyme. Through structure-guided fragment linking and subsequent optimization of the linker geometry, a significant increase in potency was achieved.

The initial hit compound, IMP-72, was optimized through several iterations, including the creation of analogues like IMP-994 and the fragment-linked compound IMP-917. This rational design process, guided by X-ray crystallography, ultimately led to the synthesis of IMP-1088, a picomolar inhibitor of both human NMT isoforms.[3]

Mechanism of Action

IMP-1088 exerts its antiviral effect by inhibiting the host's N-myristoyltransferases (NMT1 and NMT2). N-myristoylation is a crucial co- and post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. Many viruses hijack the host's NMT enzymes to myristoylate their own proteins, a step that is essential for viral capsid formation, assembly, and subsequent infectivity.[1]

By binding to the protein substrate pocket of NMT, IMP-1088 blocks the myristoylation of key viral proteins, such as the capsid precursor protein VP0 in rhinoviruses and the L1 protein in vaccinia virus.[3][4] This inhibition prevents the proper assembly of the viral capsid, leading to the production of non-infectious virions.[4] This mechanism has been demonstrated to be effective against a variety of viruses, including rhinoviruses, poliovirus, foot-and-mouth disease virus, and poxviruses.[1][3]

Quantitative Data

IMP-1088 has demonstrated exceptional potency against human NMT enzymes and potent antiviral activity in various cellular assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Enzymatic and Cellular Potency of IMP-1088

| Parameter | Target/Assay | Value | Reference |

| IC50 | Human NMT1 (HsNMT1) | <1 nM | [5] |

| IC50 | Human NMT2 (HsNMT2) | <1 nM | [5] |

| Kd | Human NMT1 (HsNMT1) | <210 pM | [5] |

| IC50 | Rhinovirus-induced Cytopathic Effect (CPE) | 17 nM | [5] |

| IC50 | Single-cycle Rhinovirus Production | 5.8 nM | [3] |

| EC50 | Vaccinia Virus (VACV) Infection | 0.1 µM | [4] |

Table 2: Antiviral Spectrum of IMP-1088

| Virus Family | Virus | Key Myristoylated Protein | Reference |

| Picornaviridae | Rhinovirus (multiple serotypes) | VP0 | [3] |

| Picornaviridae | Poliovirus | VP0 | [3] |

| Picornaviridae | Foot-and-Mouth Disease Virus | VP0 | [3] |

| Poxviridae | Vaccinia Virus (VACV) | L1, A16, G9 | [2][4] |

| Arenaviridae | Lassa Virus, Junin Virus | Z matrix protein, GP1 signal peptide | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of IMP-1088.

Quantitative Chemical Proteomics for N-Myristoylation

This protocol allows for the identification and quantification of N-myristoylated proteins in host cells and viruses.

-

Metabolic Labeling:

-

Culture cells (e.g., HeLa) to the desired confluency.

-

Infect cells with the virus of interest (e.g., Rhinovirus RV-A16 at a multiplicity of infection (MOI) of 20) for a specified period (e.g., 6 hours).

-

During infection, supplement the culture medium with an alkyne-tagged myristic acid analog, such as YnMyr.

-

In parallel, treat a set of infected cells with IMP-1088 (e.g., 50 nM) and a control set with DMSO.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells.

-

Determine the total protein concentration of the lysates using a BCA assay.

-

-

Click Chemistry and Enrichment:

-

To 300 µg of total protein lysate, add copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation reagents, including an azide-biotin capture reagent.

-

Incubate for 1 hour at room temperature to ligate the biotin tag to the YnMyr-labeled proteins.

-

Precipitate the proteins and wash the pellet with cold methanol.

-

-

Mass Spectrometry Analysis:

-

Resuspend the protein pellet and proceed with standard proteomics sample preparation (e.g., trypsin digestion).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Perform label-free quantification (LFQ) to compare the abundance of identified proteins between the IMP-1088-treated and control samples to identify proteins whose myristoylation is inhibited.[2]

-

Viral Replication and Titer Assays

These assays are used to determine the effect of IMP-1088 on the production of infectious virus particles.

-

Single-Cycle Replication Assay:

-

Seed host cells (e.g., HeLa) in multi-well plates.

-

Infect the cells with the virus at a high MOI (e.g., 20) to ensure a single synchronous round of infection.

-

Add serial dilutions of IMP-1088 or DMSO (vehicle control) to the wells.

-

Incubate for a period equivalent to one viral replication cycle (e.g., 6-7 hours for rhinovirus).

-

Harvest the cells and subject them to freeze-thaw cycles to release the virus particles.

-

-

Endpoint Titration (TCID50 Assay):

-

Serially dilute the viral lysates from the single-cycle replication assay.

-

Add the dilutions to fresh host cells in a 96-well plate.

-

Incubate for several days and then assess the cytopathic effect (CPE) in each well.

-

Calculate the 50% tissue culture infectious dose (TCID50) per ml to determine the viral titer.

-

Plot the viral titers against the IMP-1088 concentration to determine the IC50 value.[3]

-

References

- 1. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]

- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Find a Clinical Trial | Pfizer Clinical Trials [pfizerclinicaltrials.com]

- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of N-Myristoyltransferases (NMT1 & NMT2) in Viral Replication: A Technical Guide for Researchers

Executive Summary

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of proteins, is a critical post-translational modification that governs the function and localization of a multitude of cellular and viral proteins. This process is catalyzed by the host cell's N-myristoyltransferases, NMT1 and NMT2. A growing body of evidence highlights the indispensable role of these enzymes in the life cycle of numerous viruses. By hijacking the host's NMT enzymes, viruses ensure the proper myristoylation of their own proteins, which is often essential for viral assembly, budding, and infectivity. This dependency presents a compelling therapeutic opportunity to develop broad-spectrum antiviral agents by targeting host NMTs. This technical guide provides an in-depth overview of the role of NMT1 and NMT2 in viral replication, presents key quantitative data on the effects of NMT inhibition, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

The Role of N-Myristoylation in the Viral Life Cycle

N-myristoylation is a key lipidation event that facilitates the association of proteins with cellular membranes. For many viruses, this modification is crucial for the function of structural proteins, particularly those involved in the formation of the viral capsid and the subsequent budding of new virions from the host cell.

Key Viral Protein Substrates for NMTs:

-

Retroviruses (e.g., HIV-1): The Gag polyprotein, a central structural component of HIV-1, requires N-myristoylation for its transport to the plasma membrane, where viral assembly occurs.[1] The Nef protein of HIV-1 is also myristoylated, which is essential for its function in viral pathogenesis.[2]

-

Picornaviruses (e.g., Rhinoviruses, Poliovirus): The capsid protein precursor, VP0, is a well-established substrate for host NMTs. Myristoylation of VP0 is critical for the early stages of viral capsid assembly.[3][4] Inhibition of this process prevents the formation of infectious viral particles.[3]

-

Mammarenaviruses (e.g., Lassa virus, Junin virus): The matrix Z protein and the stable signal peptide (SSP) of the glycoprotein complex are myristoylated by host NMTs. This modification is essential for Z-mediated virus budding and for the fusion activity of the glycoprotein required for viral entry.[5]

-

Dengue Virus: The viral envelope (E) protein has been shown to interact with host NMT, and NMT1 expression is upregulated during dengue virus replication.[6]

-

Senecavirus A: The VP0 capsid protein is myristoylated, and this modification is essential for viral replication.[7][8]

Quantitative Data on NMT Inhibition and its Antiviral Effects

The development of potent and selective NMT inhibitors has provided valuable tools to probe the function of N-myristoylation in viral replication and has demonstrated significant promise for antiviral therapy.

In Vitro Efficacy of NMT Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of key NMT inhibitors against various viruses.

| NMT Inhibitor | Virus | Assay Type | IC50 / EC50 (nM) | Reference |

| IMP-1088 | Human Rhinovirus (RV-A16) | Cytopathic Effect (CPE) Assay | 17 | [3] |

| IMP-1088 | Human Rhinovirus (RV-A16) | Single-Cycle Replication Assay | 5.8 | [3] |

| IMP-1088 | Mopeia Virus (MOPV) | Focus Forming Unit (FFU) Reduction | 0.04 | [5] |

| IMP-1088 | Machupo Virus (MACV) | FFU Reduction | 1.31 | [5] |

| IMP-1088 | Lassa Virus (LASV) | FFU Reduction | 2.96 | [5] |

| IMP-1088 | Vaccinia Virus (VACV) | Viral Infection Assay | 100 | [9] |

| DDD85646 | Machupo Virus (MACV) | FFU Reduction | 8.45 | [5] |

| DDD85646 | Mopeia Virus (MOPV) | FFU Reduction | 9.84 | [5] |

| DDD85646 | Lassa Virus (LASV) | FFU Reduction | 38.51 | [5] |

Impact of NMT Knockout on Viral Titers

Genetic ablation of NMT expression provides direct evidence of their importance in viral replication.

| Host Cell Line | NMT Knockout | Virus | Reduction in Viral Titer | Reference |

| HAP1 | NMT1 | Mopeia Virus (MOPV) | 90-99% | [5] |

| HAP1 | NMT1 | Lassa Virus (LASV) | 75% | [5] |

| HAP1 | NMT1 | Lymphocytic Choriomeningitis Virus (LCMV) | 90-99% | [5] |

| HAP1 | NMT1 | Lujo Virus (LUJV) | 90-99% | [5] |

| HAP1 | NMT1 | Machupo Virus (MACV) | 90-99% | [5] |

| HAP1 | NMT1 | Junin Virus (JUNV) | 90-99% | [5] |

| HAP1 | NMT2 | Mopeia Virus (MOPV) | 30-40% | [5] |

| HAP1 | NMT2 | Lymphocytic Choriomeningitis Virus (LCMV) | 30-40% | [5] |

| HAP1 | NMT2 | Junin Virus (JUNV) | 30-40% | [5] |

| HAP1 | NMT2 | Lassa Virus (LASV) | No effect | [5] |

| HAP1 | NMT2 | Lujo Virus (LUJV) | No effect | [5] |

| BHK-21 | NMT1 | Senecavirus A (SVA) | 2.5-log decrease | [7] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the role of NMTs in viral replication.

Viral Plaque Assay

This assay is the gold standard for quantifying the titer of infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock of unknown titer.

-

Cell culture medium (e.g., DMEM).

-

Phosphate-Buffered Saline (PBS).

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

-

Fixing solution (e.g., 10% formaldehyde in PBS).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

-

Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus stock in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with 200-400 µL of each viral dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the incubation period, remove the inoculum and gently add 2-3 mL of overlay medium to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: Incubate the plates at 37°C for a period appropriate for the specific virus to form visible plaques (typically 2-14 days).

-

Fixation and Staining: Once plaques are visible, remove the overlay medium. Fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in the wells that contain a countable number (typically 10-100 plaques).

-

Titer Calculation: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL) and is calculated using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

siRNA-Mediated Knockdown of NMT1 and NMT2

This technique is used to specifically reduce the expression of NMT1 and NMT2 to assess their individual contributions to viral replication.

Materials:

-

Host cells susceptible to viral infection.

-

Validated siRNAs targeting NMT1 and NMT2, and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Opti-MEM I Reduced Serum Medium.

-

Complete growth medium.

-

Western blot reagents.

-

Virus stock.

Procedure:

-

Cell Seeding: Seed cells in multi-well plates such that they are 30-50% confluent at the time of transfection.

-

siRNA Transfection: a. Dilute the siRNAs (final concentration typically 10-50 nM) in Opti-MEM. b. Dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNAs and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation. d. Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target proteins. The optimal time will vary depending on the cell type and the stability of the target proteins.

-

Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency of NMT1 and NMT2 by Western blot analysis.

-

Viral Infection: Infect the NMT-depleted cells and control cells with the virus of interest at a known multiplicity of infection (MOI).

-

Analysis of Viral Replication: At various time points post-infection, collect cell lysates and supernatants to analyze viral replication by methods such as plaque assay (to measure infectious virus production), qPCR (to measure viral RNA levels), or Western blot (to measure viral protein expression).

Metabolic Labeling of Myristoylated Viral Proteins

This method allows for the direct visualization and quantification of myristoylated proteins.

Materials:

-

Host cells.

-

Virus stock.

-

Myristic acid analog with a clickable tag (e.g., YnMyr, an alkyne-tagged myristate analog).

-

Lysis buffer.

-

Click chemistry reagents (e.g., azide-functionalized reporter tag like AzTB, copper catalyst, reducing agent).

-

SDS-PAGE and in-gel fluorescence imaging system or Western blot apparatus.

Procedure:

-

Cell Infection and Labeling: Infect host cells with the virus. During the infection, supplement the culture medium with the clickable myristic acid analog. The analog will be metabolically incorporated into newly synthesized myristoylated proteins.

-

Cell Lysis: At the desired time post-infection, lyse the cells to release the proteins.

-

Click Chemistry Reaction: Perform a click chemistry reaction on the cell lysate to attach a reporter tag (e.g., a fluorescent dye or biotin) to the alkyne group of the incorporated myristic acid analog.

-

Analysis:

-

In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the myristoylated proteins using a fluorescence scanner.

-

Western blot: After the click reaction with a biotin tag, the biotinylated proteins can be detected by a streptavidin-HRP conjugate and chemiluminescence.

-

Co-Immunoprecipitation (Co-IP) of NMT and Viral Proteins

Co-IP is used to demonstrate a physical interaction between NMTs and their viral protein substrates.

Materials:

-

Virus-infected cells.

-

Co-IP lysis buffer (non-denaturing).

-

Antibody specific to the viral protein of interest (bait protein) or an epitope tag.

-

Control IgG antibody.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blot reagents, including antibodies against NMT1 and NMT2.

Procedure:

-

Cell Lysis: Lyse virus-infected cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the viral bait protein or a control IgG overnight at 4°C.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against NMT1 and NMT2 to detect their presence in the immunoprecipitated complex.

Visualizing the Pathways and Workflows

Signaling Pathway: Myristoylation and Membrane Targeting of Viral Proteins

The myristoylation of viral structural proteins, such as HIV Gag and picornavirus VP0, is a critical step for their localization to cellular membranes, which is a prerequisite for viral assembly and budding.

Caption: Myristoylation pathway of viral proteins.

Experimental Workflow: Investigating NMT Inhibition

This workflow outlines the key steps to assess the antiviral potential of an NMT inhibitor.

Caption: Workflow for NMT inhibitor antiviral testing.

Logical Relationship: NMT Isoform Specificity in HIV-1

Different viral proteins can exhibit preferential myristoylation by either NMT1 or NMT2, suggesting distinct roles for the two isoforms.

Caption: NMT isoform preference for HIV-1 proteins.

Conclusion and Future Directions

The host cell's N-myristoyltransferases, NMT1 and NMT2, represent a critical dependency for a wide range of viruses, making them a highly attractive target for the development of broad-spectrum antiviral therapies. The potent antiviral activity of NMT inhibitors observed in vitro underscores the therapeutic potential of this approach. Future research should focus on the development of next-generation NMT inhibitors with improved selectivity and pharmacokinetic properties suitable for in vivo studies and eventual clinical translation. Furthermore, a deeper understanding of the specific roles of NMT1 and NMT2 in the replication of different viruses will be crucial for designing targeted therapeutic strategies and for anticipating potential mechanisms of viral resistance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the fascinating interplay between host NMTs and viral replication.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]

IMP-1088: A Potent Chemical Probe for N-myristoyltransferase (NMT) Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs the function of a multitude of proteins involved in pivotal cellular processes. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which exists as two isoforms in humans, NMT1 and NMT2. The dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it an attractive therapeutic target. IMP-1088 has emerged as a potent and selective dual inhibitor of human NMT1 and NMT2, serving as an invaluable chemical probe to dissect the roles of N-myristoylation in health and disease. This technical guide provides a comprehensive overview of IMP-1088, including its biochemical and cellular activities, detailed experimental protocols for its use, and insights into the signaling pathways modulated by NMT inhibition.

Introduction to IMP-1088

IMP-1088 is a small molecule inhibitor that targets both human N-myristoyltransferase 1 (NMT1) and NMT2 with high potency.[1][2][3][4][5][6] It was developed through fragment-based drug discovery and has demonstrated significant utility in studying the biological consequences of NMT inhibition. By preventing the myristoylation of viral and host cell proteins, IMP-1088 has been shown to block the replication of a broad range of viruses, including rhinoviruses, polioviruses, and poxviruses.[3] Its mechanism of action involves targeting the host cell machinery, which may reduce the likelihood of viral resistance.[3] In addition to its antiviral properties, IMP-1088 is a valuable research tool for elucidating the roles of N-myristoylated proteins in various cellular signaling pathways.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical and biological activity data for IMP-1088 is presented below.

Table 1: Physicochemical Properties of IMP-1088

| Property | Value | Reference |

| IUPAC Name | 1-(5-{3,4-Difluoro-2-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy]phenyl}-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine | [3] |

| Molecular Formula | C₂₅H₂₉F₂N₅O | [3][7] |

| Molar Mass | 453.538 g·mol⁻¹ | [3] |

| CAS Number | 2059148-82-0 | [3][7] |

| Solubility | Soluble in DMSO (100 mg/mL) and Methyl Acetate (10 mg/ml) | [2][7] |

Table 2: In Vitro Biochemical Activity of IMP-1088

| Target | Assay | Potency | Reference |

| Human NMT1 (HsNMT1) | IC₅₀ | <1 nM | [2] |

| Human NMT2 (HsNMT2) | IC₅₀ | <1 nM | [2] |

| Human NMT1 (HsNMT1) | K_d | <210 pM | [2] |

Table 3: Cellular and Antiviral Activity of IMP-1088

| Cell Line/Virus | Assay | Potency (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀/IC₅₀) | Reference |

| Rhinovirus (RV-A16) in HeLa cells | Cytopathic Effect (CPE) | 17 nM | >1,000 nM (for cell growth) | [2][7] |

| Rhinovirus (RV-A16) in HeLa cells | Infectious Virus Suppression | 5.8 nM | - | [2] |

| Vaccinia Virus (VACV) in primate cells | Viral Infection Inhibition | 0.1 µM | >10 µM | [8] |

| Various Rhinovirus serotypes in HeLa cells | Viral Titer Reduction | - | >1,000 nM (for cell growth) | [7] |

| Rhinovirus (RV-16) in hBECs | Infectious Virus Production | - | - | [7] |

Signaling Pathways and Biological Effects of NMT Inhibition

N-myristoylation is crucial for the proper localization and function of numerous signaling proteins. Inhibition of NMTs by IMP-1088 can therefore have profound effects on various cellular pathways.

Disruption of Viral Replication

A primary and well-documented effect of IMP-1088 is the inhibition of viral replication. This is achieved by preventing the N-myristoylation of viral capsid proteins, which is an essential step for viral assembly.[3]

Caption: IMP-1088 inhibits viral replication by blocking NMT-mediated myristoylation of viral capsid proteins.

Modulation of Cellular Signaling Cascades

NMT inhibition has been shown to impact key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, the myristoylation of Src family kinases is essential for their membrane localization and subsequent activation of downstream signaling.

Caption: IMP-1088 can disrupt pro-proliferative signaling by inhibiting the myristoylation of key kinases like c-Src.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving IMP-1088.

In Vitro NMT Inhibition Assay

This protocol describes a fluorogenic assay to measure the inhibitory activity of IMP-1088 on recombinant human NMT1 and NMT2.

Materials:

-

Recombinant human NMT1 and NMT2

-

Myristoyl-CoA

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.5 mM EDTA)

-

IMP-1088 stock solution (in DMSO)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of IMP-1088 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted IMP-1088 or DMSO (vehicle control).

-

Add the NMT enzyme (NMT1 or NMT2) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of Myristoyl-CoA and the fluorogenic peptide substrate.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 460 nm).

-

Calculate the initial reaction rates and determine the IC₅₀ value of IMP-1088 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro NMT inhibition assay.

Cellular Viability Assay (MTS Assay)

This protocol outlines the use of an MTS assay to determine the cytotoxic effects of IMP-1088 on cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

IMP-1088 stock solution (in DMSO)

-

96-well clear-bottom microplates

-

MTS reagent

-

Plate reader with absorbance detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Prepare serial dilutions of IMP-1088 in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of IMP-1088 or DMSO (vehicle control).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

Caption: Workflow for the MTS cell viability assay.

Viral Titer Assay (Plaque Assay)

This protocol describes a plaque assay to determine the effect of IMP-1088 on the production of infectious virus particles.

Materials:

-

Host cell line permissive to the virus of interest

-

Virus stock

-

Complete cell culture medium

-

IMP-1088 stock solution (in DMSO)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Infect the cells with the virus in the presence of various concentrations of IMP-1088 or DMSO (vehicle control).

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of IMP-1088.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques and calculate the viral titer (plaque-forming units per mL). Determine the EC₅₀ of IMP-1088.

Caption: Workflow for the viral plaque assay.

Quantitative Proteomic Analysis of N-myristoylation

This protocol provides an overview of a chemical proteomics approach to identify and quantify proteins whose myristoylation is inhibited by IMP-1088.

Materials:

-

Cell line of interest

-

YnMyr (alkyne-tagged myristic acid analog)

-

IMP-1088 stock solution (in DMSO)

-

Cell lysis buffer

-

Azide-biotin tag

-

Click chemistry reagents (copper(I) catalyst, ligand)

-

Streptavidin beads

-

Mass spectrometer

Procedure:

-

Culture cells in the presence of YnMyr and different concentrations of IMP-1088 or DMSO.

-

Harvest and lyse the cells.

-

Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne group of the incorporated YnMyr.

-

Enrich the biotin-tagged (myristoylated) proteins using streptavidin beads.

-

Digest the enriched proteins into peptides (e.g., with trypsin).

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the myristoylated proteins and determine the extent of inhibition by IMP-1088.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IMP-1088 - Wikipedia [en.wikipedia.org]

- 4. IMP-1088 [medbox.iiab.me]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IMP-1088 in Viral Plaque Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1088 is a potent, cell-active dual inhibitor of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2), with IC₅₀ values in the sub-nanomolar range.[1][2] N-myristoylation is a crucial lipid modification of many viral and host proteins, essential for their proper function and localization.[3] By inhibiting the host's NMT enzymes, IMP-1088 disrupts the life cycle of various viruses that depend on myristoylated proteins for processes such as capsid assembly, viral entry, and budding.[3][4][5] This host-targeted antiviral strategy is believed to have a lower risk of inducing viral resistance compared to direct-acting antivirals.[4][6]

IMP-1088 has demonstrated significant antiviral activity against a broad range of viruses, including:

-

Picornaviruses: Rhinoviruses (the common cold virus), Poliovirus, and Foot-and-mouth disease virus.[1][3][5][7]

-

Arenaviruses: Lassa virus and Junin virus.[4]

These application notes provide a detailed protocol for utilizing IMP-1088 in a viral plaque assay to determine its antiviral efficacy. The plaque assay is a standard method for quantifying infectious virus particles and evaluating the inhibitory effects of antiviral compounds.[9][10]

Principle of the Assay

The plaque reduction assay is a quantitative method used to determine the concentration of an antiviral agent required to inhibit viral replication.[11] A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of IMP-1088. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells.[11][12] This results in the formation of localized zones of cell death, or "plaques," which can be visualized and counted.[10] The reduction in the number of plaques in the presence of IMP-1088 compared to an untreated control is a measure of its antiviral activity.

Data Presentation

| Parameter | Value | Virus(es) | Cell Line | Reference |

| NMT1 IC₅₀ (human) | <1 nM | - | - | [1] |

| NMT2 IC₅₀ (human) | <1 nM | - | - | [1] |

| HsNMT1 Kd | <210 pM | - | - | [2] |

| EC₅₀ (Vaccinia Virus) | ~100 nM | Vaccinia Virus | HeLa | [3] |

| EC₅₀ (Rhinovirus RV-A16) | 17 nM (CPE assay) | Rhinovirus | HeLa | [2] |

| IC₅₀ (Rhinovirus RV-A16) | 5.8 nM (infectious virus) | Rhinovirus | HeLa | [2][7] |

| Cytotoxicity (IC₅₀) | >10 µM | - | HeLa | [3] |

| Selectivity Index | >100 | Vaccinia Virus | HeLa | [3] |

Experimental Protocols

Materials and Reagents

-

Compound: IMP-1088 (CAS: 2059148-82-0)

-

Cell Lines: A cell line susceptible to the virus of interest (e.g., HeLa, BSC-40, Vero E6).

-

Viruses: A stock of the virus to be tested with a known titer (Plaque Forming Units/mL).

-

Media and Reagents:

-

Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

-

Infection medium (e.g., DMEM or MEM with 2% FBS).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA.

-

Dimethyl sulfoxide (DMSO), sterile, for preparing IMP-1088 stock solution.

-

Semi-solid overlay medium (e.g., 0.3-1.2% agarose, methylcellulose, or Avicel in infection medium).[12][13]

-

Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Fixing solution (e.g., 10% formalin or 4% paraformaldehyde in PBS).

-

-

Equipment:

-

Sterile multi-well tissue culture plates (6, 12, or 24-well).

-

Humidified CO₂ incubator (37°C, 5% CO₂).

-

Biosafety cabinet.

-

Inverted microscope.

-

Pipettes and sterile tips.

-

Water bath.

-

Preliminary Assays

a) Preparation of IMP-1088 Stock Solution:

-

Dissolve IMP-1088 in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

b) Cytotoxicity Assay: Before assessing antiviral activity, it is crucial to determine the non-toxic concentration range of IMP-1088 for the chosen host cell line.

-

Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Prepare serial dilutions of IMP-1088 in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of IMP-1088. Include a "cells only" control and a "vehicle" (DMSO) control.

-

Incubate the plate for the same duration as the planned plaque assay (e.g., 48-72 hours).

-

Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of IMP-1088 that reduces cell viability by 50%. For subsequent antiviral assays, use concentrations of IMP-1088 well below the CC₅₀.

Plaque Reduction Assay Protocol

This protocol describes a co-treatment approach where the virus and IMP-1088 are added simultaneously. Variations for pre-treatment and post-treatment are also described.

Day 1: Cell Seeding

-

Culture and harvest the appropriate host cells.

-

Seed the cells into multi-well plates (e.g., 6-well or 12-well) at a density that will form a confluent monolayer on the day of infection.[9]

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Infection and Treatment

-

On the day of the assay, ensure the cell monolayers are confluent.

-

Prepare serial dilutions of IMP-1088 in infection medium at twice the final desired concentration.

-

Prepare a virus inoculum in infection medium at a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).

-

In separate tubes, mix equal volumes of the diluted virus and each IMP-1088 dilution. Also prepare a virus control (virus + infection medium with DMSO) and a cell control (infection medium only).

-

Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.

-

Inoculate the cells with the virus-IMP-1088 mixtures (e.g., 200 µL/well for a 12-well plate).

-

Incubate the plates for 1-2 hours at the optimal temperature for the virus to allow for adsorption.[11][14] Gently rock the plates every 15-20 minutes.

Protocol Variations:

-

Pre-treatment: To investigate the effect of IMP-1088 on the host cell prior to infection, incubate the cell monolayer with IMP-1088-containing medium for a set period (e.g., 2-4 hours) before removing it and adding the virus inoculum.

-

Post-treatment: To assess the impact of IMP-1088 on post-entry steps of the viral life cycle, add the IMP-1088-containing overlay after the virus adsorption period. IMP-1088 has been shown to be effective even when added up to 3 hours post-infection for rhinoviruses.[1][2]

Day 2 (continued): Overlay Application

-

While the virus is adsorbing, prepare the overlay medium. If using an agarose overlay, melt it and then cool it to approximately 42-45°C in a water bath. Mix it 1:1 with 2x concentrated infection medium containing the appropriate final concentrations of IMP-1088.

-

Carefully aspirate the inoculum from the wells.

-

Gently add the semi-solid overlay medium to each well (e.g., 1-2 mL/well for a 12-well plate).[11]

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at the optimal temperature and for the required duration for the specific virus to form visible plaques (typically 2-10 days).

Day 4-12: Plaque Visualization and Counting

-

Once plaques are visible, fix the cells by adding a fixing solution directly to the overlay and incubating for at least 30-60 minutes.

-

Carefully remove the overlay (e.g., by aspiration or with a spatula).

-

Stain the cell monolayer with crystal violet solution for 10-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well.

Data Analysis

-

Calculate the average plaque count for each concentration of IMP-1088.

-

Determine the percentage of plaque reduction for each concentration relative to the virus control (0% inhibition).

-

% Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

-

-

Plot the percentage of inhibition against the logarithm of the IMP-1088 concentration.

-

Use non-linear regression analysis to determine the 50% effective concentration (EC₅₀), which is the concentration of IMP-1088 that reduces the number of plaques by 50%.

-

Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile for the compound.

Mandatory Visualizations

Caption: Workflow for a viral plaque reduction assay using IMP-1088.

Caption: Mechanism of action of IMP-1088 targeting host N-myristoylation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]

- 4. IMP-1088 - Wikipedia [en.wikipedia.org]

- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IMP-1088 [medbox.iiab.me]

- 7. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: IMP-1088 for Rhinovirus Inhibition in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1088 is a potent and selective dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2), enzymes responsible for the co-translational attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of proteins.[1][2][3] This host-directed enzymatic activity is exploited by various viruses, including human rhinoviruses (HRV), the primary causative agent of the common cold.[4][5] In rhinoviruses, the N-myristoylation of the viral capsid protein VP0 is an essential step for the assembly of infectious virions.[2][6] By inhibiting the host's NMT enzymes, IMP-1088 effectively blocks this critical stage of the viral life cycle, preventing the formation of new, infectious viral particles.[1][6] These application notes provide a summary of the quantitative data, detailed experimental protocols for evaluating the anti-rhinovirus activity of IMP-1088 in HeLa cells, and a visual representation of the underlying mechanism and experimental workflows.

Mechanism of Action

IMP-1088 acts as a host-directed antiviral by targeting the host cell's N-myristoyltransferases (NMT1 and NMT2).[1] The replication of rhinovirus is dependent on the host's cellular machinery to myristoylate its viral capsid protein VP0.[2][6] This modification is crucial for the proper assembly of the viral capsid.[6] IMP-1088 potently inhibits NMT1 and NMT2, thereby preventing the myristoylation of VP0.[2] The absence of this lipid modification halts the assembly of infectious viral particles, effectively suppressing viral replication.[6] This host-centric approach is thought to have a higher barrier to the development of viral resistance compared to traditional antivirals that target viral components.[1]

Caption: Mechanism of IMP-1088-mediated rhinovirus inhibition.

Data Presentation

The following tables summarize the quantitative data for the activity of IMP-1088.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | <1 nM | HsNMT1 | [2][3] |

| IC50 | <1 nM | HsNMT2 | [2][3] |

| Kd | <210 pM | HsNMT1 | [2] |

Table 1: In Vitro Enzymatic Activity of IMP-1088

| Assay | Parameter | Value | Virus Strain(s) | Reference |

| Cytopathic Effect (CPE) Reduction | IC50 | 17 nM | RV-A16 | [2] |

| Virus Titer Reduction | - | Reduction at 500 nM | RV-A16, RV-A1, RV-B14, RV-A28 | [3] |

| Cytotoxicity | IC50 | >1,000 nM | HeLa cells | [3] |

Table 2: Antiviral Activity and Cytotoxicity of IMP-1088 in HeLa Cells

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of IMP-1088 against rhinovirus in HeLa cells.

Caption: General experimental workflow for evaluating IMP-1088.

Cell Culture and Virus Propagation

-

Cell Line: HeLa cells are a standard model for rhinovirus research.[7] They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Rhinovirus Strains: Various rhinovirus strains can be used, such as RV-A16, RV-A1, RV-B14, and RV-A28.[3]

-

Virus Propagation: To generate viral stocks, infect confluent monolayers of HeLa cells with the desired rhinovirus strain at a low multiplicity of infection (MOI). Incubate at 34°C until a significant cytopathic effect (CPE) is observed (typically 80-90%). Harvest the cells and supernatant, and subject them to three freeze-thaw cycles to release the virus. Centrifuge to remove cell debris, and store the viral supernatant in aliquots at -80°C.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

-

Seed HeLa cells in a 96-well plate at a density that will form a confluent monolayer overnight.

-

The next day, remove the growth medium and add serial dilutions of IMP-1088 in a low-serum medium (e.g., 2% FBS). Include a "no compound" control.

-

Add the rhinovirus at a predetermined MOI that causes complete CPE within 48-72 hours.

-

Include a "cell control" (no virus, no compound) and a "virus control" (virus, no compound).

-

Incubate the plate at 34°C for 48-72 hours, or until the virus control wells show complete CPE.

-

Assess cell viability by staining with a solution such as crystal violet. After staining, gently wash the plate and allow it to dry.

-

Solubilize the stain and measure the absorbance at a suitable wavelength (e.g., 570 nm).

-

Calculate the concentration of IMP-1088 that protects 50% of the cells from CPE (IC50).

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

-

Seed HeLa cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the rhinovirus stock.

-

Remove the growth medium from the cells and infect the monolayers with a viral dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Allow the virus to adsorb for 1 hour at 34°C.

-

During the adsorption period, prepare an overlay medium containing a semi-solid substance (e.g., agarose or methylcellulose) and various concentrations of IMP-1088.

-

After adsorption, remove the inoculum and add the overlay medium containing IMP-1088.

-

Incubate the plates at 34°C for 3-5 days, or until plaques are visible.

-

Fix the cells with a solution like 10% formalin and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction at each concentration of IMP-1088.

Virus Yield Reduction Assay

This assay measures the amount of new infectious virus produced in the presence of the compound.

-

Seed HeLa cells in 24-well plates and allow them to reach confluency.

-

Treat the cells with different concentrations of IMP-1088 for a few hours prior to infection.

-

Infect the cells with rhinovirus at a specific MOI (e.g., 1 or 0.01) for 1-2 hours.

-

Remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of IMP-1088.

-

Incubate for a single replication cycle (e.g., 24 hours).

-

Harvest the cells and supernatant and perform three freeze-thaw cycles.

-

Determine the viral titer in the lysate using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Calculate the reduction in viral yield compared to the untreated control.

Cytotoxicity Assay (e.g., MTT Assay)

This assay is crucial to ensure that the observed antiviral effect is not due to the toxicity of the compound.

-

Seed HeLa cells in a 96-well plate.

-

The following day, treat the cells with the same serial dilutions of IMP-1088 used in the antiviral assays.

-

Incubate for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the concentration of IMP-1088 that reduces cell viability by 50% (CC50).

N-Myristoylation Assay using Click Chemistry

This assay directly visualizes the inhibition of protein myristoylation.

-

Culture HeLa cells in the presence of a myristic acid analog containing a "clickable" functional group (e.g., an alkyne or azide) for a few hours to allow for its incorporation into cellular proteins.

-

Treat the cells with IMP-1088 or a vehicle control.

-

Infect the cells with rhinovirus.

-

After a suitable incubation period, lyse the cells and perform a "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the myristic acid analog.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot using an antibody against the viral protein of interest (e.g., VP0) and streptavidin-HRP for biotin detection. A decrease in the signal for the viral protein in the IMP-1088-treated sample indicates inhibition of myristoylation.

Conclusion